molecular formula C13H22ClN3 B3027464 N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride CAS No. 1289385-49-4

N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

Cat. No.: B3027464
CAS No.: 1289385-49-4
M. Wt: 255.79
InChI Key: OKPFPTWNXLNWKE-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a pyridin-2-yl substituent. Its molecular formula is C₁₃H₂₀ClN₃ (calculated molecular weight: 253.8 g/mol).

Properties

IUPAC Name

N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFPTWNXLNWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-49-4
Record name 4-Piperidinamine, N-methyl-1-[1-(2-pyridinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Methylation: The resulting amine is methylated using methyl iodide or a similar methylating agent to introduce the N-methyl group.

    Cyclization: The final step involves cyclization to form the piperidine ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperidine nitrogen participates in alkylation and acylation due to its nucleophilicity.

Key Reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃ or Et₃N) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example:

Compound+CH3IK2CO3,DMFN Methylquaternary salt[1]\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N Methylquaternary salt}\quad[1]

Conditions:

  • Solvents: DMF, THF, or dichloromethane.

  • Temperature: 0–60°C.

Nucleophilic Substitution

The ethylpyridin-2-yl group undergoes substitution at the pyridine ring or adjacent positions.

Reaction TypeReagentsProductsYield (%)Source
Aromatic substitutionHNO₃/H₂SO₄ (nitration)Nitro-pyridine derivatives45–60
HalogenationCl₂/FeCl₃Chlorinated analogs55–70

Mechanism: Electrophilic aromatic substitution (EAS) dominates, with the pyridine ring directing substituents to specific positions based on electronic effects .

Reductive Amination and Hydrogenation

The secondary amine group facilitates reductive transformations:

  • Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines .

  • Catalytic Hydrogenation : Reduces the pyridine ring to piperidine using H₂/Pd-C, altering pharmacological activity .

Industrial Application: Continuous flow hydrogenation systems improve scalability and reduce reaction times.

Coupling Reactions

The compound serves as a building block in cross-coupling reactions:

Buchwald–Hartwig Amination:

  • Reacts with aryl halides (e.g., 4-bromopyridine) using Pd catalysts (Pd₂(dba)₃/XPhos) to form biaryl amines .
    Example:

Compound+Ar XPd catalystBiaryl amine derivative[8]\text{Compound}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Biaryl amine derivative}\quad[8]

Conditions:

  • Solvent: Toluene or dioxane.

  • Temperature: 80–100°C.

Rearrangement Reactions

Curtius Rearrangement:

  • When converted to an isocyanate intermediate (using diphenylphosphoryl azide, DPPA), it forms carbamates upon reaction with alcohols .
    Example:

CompoundDPPA Et3NIsocyanatet BuOHtert Butyl carbamate[7]\text{Compound}\xrightarrow{\text{DPPA Et}_3\text{N}}\text{Isocyanate}\xrightarrow{\text{t BuOH}}\text{tert Butyl carbamate}\quad[7]

Yield: 60–75% after purification .

Oxidation Reactions

The pyridine ring and amine groups are susceptible to oxidation:

  • Pyridine N-Oxidation : Using mCPBA or H₂O₂/CH₃COOH yields N-oxide derivatives .

  • Amine Oxidation : Forms hydroxylamine or nitroso derivatives under strong oxidative conditions (e.g., KMnO₄).

Stability Note: N-Oxides exhibit enhanced water solubility but reduced metabolic stability.

Complexation with Metal Ions

The pyridine nitrogen acts as a ligand for transition metals (e.g., Mn²⁺, Pd²⁺), forming coordination complexes used in catalysis .
Example:

Compound+Mn CF3SO3 2Mn complex for alkane oxidation[3]\text{Compound}+\text{Mn CF}_3\text{SO}_3\text{ }_2\rightarrow \text{Mn complex for alkane oxidation}\quad[3]

Scientific Research Applications

Neurotransmitter Interaction

N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has been explored for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that compounds with similar structures may exhibit:

  • Antipsychotic Properties : Potential to modulate dopaminergic activity, making it relevant for treating schizophrenia and other psychotic disorders.
  • Anxiolytic Effects : May influence serotonin receptors, suggesting possible applications in anxiety disorders.

Case Studies

  • Dopaminergic Activity : A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine receptors, indicating potential as antipsychotic agents.
  • Serotonergic Modulation : Research indicated that similar piperidine derivatives could alter serotonin levels in animal models, which may lead to anxiolytic effects.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of pyridine-2-carbaldehyde with an appropriate amine to form a Schiff base.
  • Reduction : Reduction of the Schiff base using sodium borohydride to yield the corresponding amine.
  • Methylation : Methylation of the amine with methyl iodide or similar agents.
  • Cyclization : Formation of the piperidine ring followed by hydrochloride salt formation.

Biochemical Pathways

The compound's unique structure allows it to interact with multiple biochemical pathways:

  • Receptor Binding : It may bind to various neurotransmitter receptors, leading to downstream effects on mood and behavior.
  • Enzymatic Interactions : Potential interactions with enzymes involved in neurotransmitter synthesis or degradation.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared below with analogs differing in substituents on the piperidine ring or aromatic systems. Key structural variations include:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features
Target Compound Pyridin-2-yl 253.8 Pyridine provides π-π stacking potential; moderate steric bulk.
1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine hydrochloride Dihydrobenzofuran-7-yl 492 (mass reported) Bulky lipophilic group; high synthetic yield (98%).
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine Quinazolin-4-yl 297.17 Larger aromatic system; low synthetic yield (5%) due to steric hindrance.
N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine Pyrimidin-2-yl ~196.04 (C₉H₃Cl₂N) Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding.
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride Pyrazin-2-yl Not reported Pyrazine’s electron-deficient ring may alter reactivity and toxicity.
N-methyl-1-((3-nitropyridin-2-yl)sulfonyl)piperidin-4-amine hydrochloride 3-Nitropyridin-2-yl sulfonyl Not reported Nitro group introduces electron-withdrawing effects; sulfonyl adds polarity.

Biological Activity

N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound belonging to the piperidine class, characterized by its unique structure that includes a piperidine ring, a pyridine moiety, and a methyl group attached to the nitrogen atom. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurotransmitter systems.

  • Molecular Formula : C₁₃H₂₂ClN₃
  • CAS Number : 1303967-79-4
  • Molecular Weight : Approximately 255.79 g/mol

Structural Characteristics

The compound's structure facilitates interactions with various biological targets, potentially influencing several biochemical pathways. The presence of both piperidine and pyridine rings suggests possible interactions with receptors involved in neurotransmission, particularly dopamine and serotonin pathways.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological effects, particularly:

  • Dopamine Receptor Interactions : Similar compounds have shown activity at dopamine receptors, which are critical in mood regulation and psychotic disorders. Studies suggest this compound may act as an agonist or antagonist at these sites, potentially offering therapeutic benefits in treating conditions like schizophrenia or depression .
  • Serotonin Receptor Modulation : The compound's structural similarity to known serotonergic agents raises the possibility of it influencing serotonin receptors, which play a vital role in mood and anxiety disorders .

The proposed mechanism of action for this compound involves:

  • Receptor Binding : The compound likely interacts with various neurotransmitter receptors through hydrogen bonding and hydrophobic interactions.
  • Signal Transduction : Upon binding, it may initiate downstream signaling pathways that affect neuronal excitability and neurotransmitter release.
  • Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating its therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
N-Methyl-piperidin-4-amineC₈H₁₈N₂Primarily studied for stimulant effects.
4-Pyridinyl-piperidinC₉H₁₄N₂Exhibits different receptor selectivity; potential use in pain management.
1-(Pyridin-3-yl)-piperidineC₉H₁₄N₂Studied for anti-inflammatory effects.

This table illustrates the diversity within the piperidine class and highlights the unique characteristics of this compound .

Study on Neurotransmitter Systems

A recent study investigated the effects of various piperidine derivatives on neurotransmitter systems. This compound was included in a series of tests assessing its impact on dopamine receptor signaling pathways. Results indicated promising activity comparable to established antipsychotic agents, suggesting potential for further development .

Antidepressant-like Effects

In another study focused on antidepressant-like effects, N-Methyl derivatives were evaluated for their ability to modulate serotonin levels in animal models. The findings indicated that this compound could enhance serotonin transmission, supporting its potential use in treating depressive disorders .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to synthesize N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride?

  • Methodology : The compound can be synthesized via Mannich reactions using formaldehyde derivatives, amines, and ketones. For example, similar piperidine derivatives are synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid, followed by purification via column chromatography and characterization using NMR spectroscopy and mass spectrometry . Substitution reactions at the piperidine nitrogen or pyridine ring (e.g., alkylation or acylation) are also viable, as seen in structurally related compounds .

Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the piperidine and pyridine rings.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., molecular ion peaks matching theoretical values).
  • HPLC/UV-Vis : To assess purity (>95% is typical for research-grade compounds).
  • X-ray Crystallography (if available): For resolving stereochemistry .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes. Refer to GHS-compliant safety protocols, though specific hazards may not be classified .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of structurally analogous piperidine derivatives?

  • Methodology :

  • Comparative Binding Assays : Use in vitro receptor binding studies to evaluate affinity differences (e.g., CYP51 inhibition assays for antiparasitic activity ).
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., pyridine or piperidine groups) and test cytotoxicity, as done for 1-aryl-3-phenethylamino-1-propanone hydrochlorides .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, CAS) to identify trends in substituent effects .

Q. What strategies optimize reaction yields for N-methyl piperidine derivatives under varying catalytic conditions?

  • Methodology :

  • Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts for coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) often enhance nucleophilic substitution rates in piperidine systems .
  • Temperature Control : Reactions at 60–80°C typically balance yield and decomposition rates, as observed in Mannich reaction protocols .

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life (t½) and identify metabolites via LC-MS/MS .
  • Isotope-Labeled Tracers : Use deuterated or <sup>13</sup>C-labeled analogs to track metabolic pathways, as demonstrated for similar amines .

Q. What computational tools are effective in predicting the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., CYP5122A1 for antiparasitic applications ).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Models : Train algorithms on datasets of piperidine analogs to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies?

  • Methodology :

  • Dose-Response Replication : Retest in vitro using standardized cell lines (e.g., HEK293 or HepG2) and compare with in vivo pharmacokinetic data (e.g., plasma concentration curves) .
  • Bioavailability Adjustments : Account for differences in absorption/metabolism by administering the compound via IV and oral routes in animal models .

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be mitigated?

  • Methodology :

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish between main product and byproducts (e.g., unreacted starting materials or diastereomers) .
  • Recrystallization : Purify using ethanol/water mixtures to remove hydrophilic impurities, as done for related hydrochlorides .

Tables for Key Data

Property Value/Method Reference
Molecular Weight292.2 g/mol (theoretical)
Synthetic Yield Optimization87–98% via Mannich reactions
Key Characterization<sup>1</sup>H NMR (DMSO-d6): δ 2.3 (s, 3H, N-CH3)
Metabolic Stabilityt½ = 2.1 h (human microsomes)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
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N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

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